
Ethyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrol-3-carboxylat
Übersicht
Beschreibung
Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C15H17NO2 . It has a molecular weight of 243.3 . This compound is typically in powder form .
Synthesis Analysis
The synthesis of pyrrole derivatives like ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate can be achieved through various methods. One common approach is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of metal-catalyzed conversions of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .
Molecular Structure Analysis
The molecular structure of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate consists of a pyrrole ring attached to a phenyl group and a carboxylate group . The pyrrole ring is substituted at the 2 and 5 positions with methyl groups .
Physical And Chemical Properties Analysis
Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is a powder at room temperature . It has a molecular weight of 243.3 and a molecular formula of C15H17NO2 .
Wissenschaftliche Forschungsanwendungen
Antimalarielle Aktivität
“Ethyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrol-3-carboxylat” wird als Reagenz bei der Entdeckung von Pyrrolon-Antimalariamitteln verwendet . Dies deutet darauf hin, dass die Verbindung potenzielle Anwendungen bei der Entwicklung neuer Antimalariamittel haben könnte.
Antivirale Aktivität
Indolderivate, die strukturell den Pyrrolverbindungen ähnlich sind, haben antivirale Aktivität gezeigt . Obwohl die spezifische antivirale Aktivität von “this compound” nicht erwähnt wird, ist es möglich, dass diese Verbindung auch antivirale Eigenschaften aufweisen könnte.
Antimikrobielle Aktivität
Pyrrolopyrazinderivate, die einen Pyrrolring enthalten, haben antimikrobielle Aktivität gezeigt . Dies deutet darauf hin, dass “this compound” möglicherweise auch potenzielle antimikrobielle Anwendungen haben könnte.
Entzündungshemmende Aktivität
Verbindungen mit einem Pyrrolopyrazin-Gerüst, das einen Pyrrolring umfasst, haben entzündungshemmende Aktivität gezeigt . Dies deutet darauf hin, dass “this compound” möglicherweise zur Behandlung entzündlicher Erkrankungen eingesetzt werden könnte.
Antifungal Aktivität
Pyrrolopyrazinderivate haben auch antifungale Eigenschaften gezeigt . Dies deutet darauf hin, dass “this compound” möglicherweise potenzielle Anwendungen in der antifungal Behandlung haben könnte.
Antioxidative Aktivität
Pyrrolopyrazinderivate haben antioxidative Aktivität gezeigt . Dies deutet darauf hin, dass “this compound” möglicherweise als Antioxidans eingesetzt werden könnte.
Antitumor-Aktivität
Pyrrolopyrazinderivate haben Antitumor-Aktivität gezeigt . Dies deutet darauf hin, dass “this compound” möglicherweise potenzielle Anwendungen in der Krebsbehandlung haben könnte.
Kinase-Hemmende Aktivität
Pyrrolopyrazinderivate haben Aktivität bei der Kinasehemmung gezeigt . Dies deutet darauf hin, dass “this compound” möglicherweise zur Entwicklung von Kinaseinhibitoren eingesetzt werden könnte.
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Eigenschaften
IUPAC Name |
ethyl 2,5-dimethyl-1-phenylpyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-4-18-15(17)14-10-11(2)16(12(14)3)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBCSWPBLZPWKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372446 | |
| Record name | Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727451 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
76546-68-4 | |
| Record name | Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate](/img/no-structure.png)
![4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1597594.png)


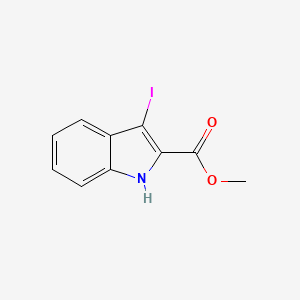
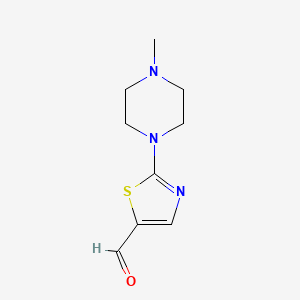
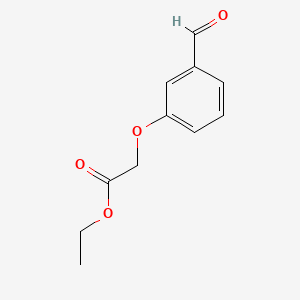
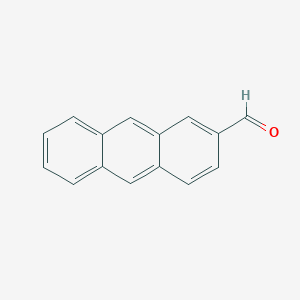
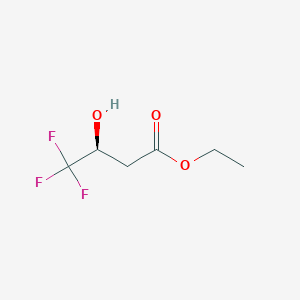
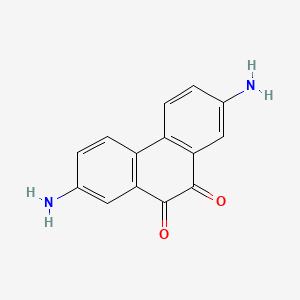
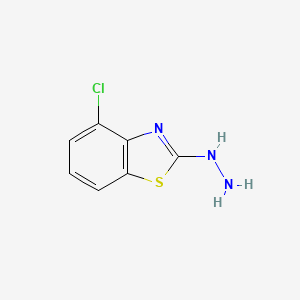
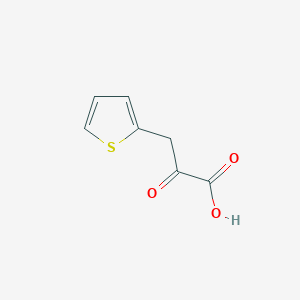
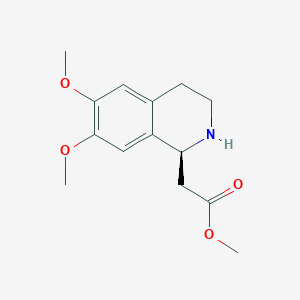
![2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1597614.png)